4-amino-5-methoxy-2-methyl-N-phenylbenzamide
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Overview
Description
4-amino-5-methoxy-2-methyl-N-phenylbenzamide is an organic compound with the molecular formula C15H16N2O2 It is a derivative of benzamide and features an amino group, a methoxy group, and a phenyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-methoxy-2-methyl-N-phenylbenzamide typically involves the reaction of 4-amino-5-methoxy-2-methylbenzoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-amino-5-methoxy-2-methyl-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-amino-5-methoxy-2-methyl-N-phenylbenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 4-amino-5-methoxy-2-methyl-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-inflammatory or analgesic properties .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-phenylbenzamide
- 2-methoxy-5-(phenylamino)methylphenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
4-amino-5-methoxy-2-methyl-N-phenylbenzamide is unique due to the presence of both an amino group and a methoxy group on the benzamide core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-amino-5-methoxy-2-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C15H16N2O2/c1-10-8-13(16)14(19-2)9-12(10)15(18)17-11-6-4-3-5-7-11/h3-9H,16H2,1-2H3,(H,17,18) |
InChI Key |
AUUYHBAPEQZDBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)NC2=CC=CC=C2)OC)N |
Origin of Product |
United States |
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